5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline
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Overview
Description
5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorobenzenesulfonyl group, and a nitroaniline moiety. It is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE typically involves multiple steps:
Formation of the piperazine ring: This step involves the reaction of ethylenediamine with a suitable dihalide under basic conditions to form the piperazine ring.
Introduction of the chlorobenzenesulfonyl group: The piperazine ring is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the chlorobenzenesulfonyl group.
Attachment of the nitroaniline moiety: The resulting intermediate is then reacted with 2-nitroaniline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon (Pd/C) are commonly used.
Major Products Formed
Reduction of the nitro group: This reaction yields the corresponding amine derivative.
Substitution of the chlorobenzenesulfonyl group: This reaction yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents.
Pharmaceutical Research: It serves as a lead compound for the development of drugs targeting various diseases.
Biological Studies: It is used to study the interactions of small molecules with biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE SULFONAMIDES
- 1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE
Uniqueness
5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development.
Properties
Molecular Formula |
C26H29ClN4O6S |
---|---|
Molecular Weight |
561.0 g/mol |
IUPAC Name |
5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline |
InChI |
InChI=1S/C26H29ClN4O6S/c1-36-25-10-3-19(17-26(25)37-2)11-12-28-23-18-21(6-9-24(23)31(32)33)29-13-15-30(16-14-29)38(34,35)22-7-4-20(27)5-8-22/h3-10,17-18,28H,11-16H2,1-2H3 |
InChI Key |
QYHCKNGXTBTETM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
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